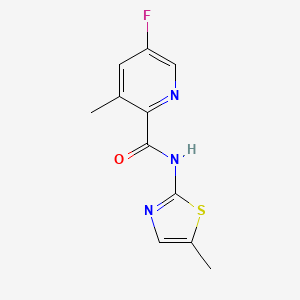![molecular formula C12H17NO2S B2522028 2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415503-99-8](/img/structure/B2522028.png)
2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic organic compound that features a thiophene ring, a cyclopropyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Thiophene Ring Introduction: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Acetamide Formation: The final step involves the formation of the acetamide moiety, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclopropyl group can be reduced to form more stable alkyl chains.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alkyl derivatives of the cyclopropyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and cyclopropyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Cyclopropyl Compounds: Cyclopropyl-containing compounds are known for their stability and unique reactivity.
Uniqueness
2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a thiophene ring and a cyclopropyl group in the same molecule is relatively rare, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-7-11(14)13-9-12(4-5-12)10-3-6-16-8-10/h3,6,8H,2,4-5,7,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBFZPMRTDBFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)
![4-Methoxy-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline](/img/structure/B2521946.png)
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)

![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)




![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)



![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2521968.png)
